(1-Hexylpiperidin-4-yl)methanol
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Overview
Description
(1-Hexylpiperidin-4-yl)methanol: is an organic compound belonging to the class of alcohols. It consists of a hexyl group attached to the fourth carbon of a piperidine ring, with a methanol group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidin-4-one: One common synthetic route involves the reduction of piperidin-4-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
N-Alkylation of Piperidine: Another method involves the N-alkylation of piperidine with hexyl bromide or hexyl chloride in the presence of a strong base like potassium carbonate (K2CO3).
Industrial Production Methods: The industrial production of This compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(1-Hexylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hexyl bromide or chloride, strong base (K2CO3)
Major Products Formed:
Oxidation: Piperidin-4-one, piperidin-4-carboxylic acid
Reduction: Piperidine derivatives
Substitution: Alkyl or aryl substituted piperidines
Scientific Research Applications
(1-Hexylpiperidin-4-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on various biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
(1-Hexylpiperidin-4-yl)methanol: can be compared with other similar compounds, such as (1-Ethylpiperidin-4-yl)methanol and 4-Methylpiperidine . These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
(1-Ethylpiperidin-4-yl)methanol
4-Methylpiperidine
Piperidine
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
(1-hexylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C12H25NO/c1-2-3-4-5-8-13-9-6-12(11-14)7-10-13/h12,14H,2-11H2,1H3 |
InChI Key |
QSQRDPBDEATYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)CO |
Origin of Product |
United States |
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